Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 2490400-50-3
Cat. No.: VC4667022
Molecular Formula: C8H4BrN2NaO2
Molecular Weight: 263.026
* For research use only. Not for human or veterinary use.
![Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate - 2490400-50-3](/images/structure/VC4667022.png)
Specification
CAS No. | 2490400-50-3 |
---|---|
Molecular Formula | C8H4BrN2NaO2 |
Molecular Weight | 263.026 |
IUPAC Name | sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H5BrN2O2.Na/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7;/h1-4H,(H,12,13);/q;+1/p-1 |
Standard InChI Key | MJFQMNWLWKQUBV-UHFFFAOYSA-M |
SMILES | C1=CC2=NC=C(N2C(=C1)Br)C(=O)[O-].[Na+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a fused bicyclic system: a pyridine ring fused with an imidazole ring. The bromine atom at the 5-position introduces steric and electronic effects that influence reactivity, while the sodium carboxylate group at the 3-position enhances water solubility. The molecular formula is C₈H₄BrN₂O₂Na, with a calculated molecular weight of 267.03 g/mol. Key structural features include:
-
Imidazo[1,2-a]pyridine core: Provides a planar, aromatic system conducive to π-stacking interactions in biological targets.
-
Bromine substituent: Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) and modulates electronic properties.
-
Sodium carboxylate: Improves aqueous solubility, making the compound suitable for in vivo studies .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₄BrN₂O₂Na | Calculated |
Molecular Weight | 267.03 g/mol | Calculated |
Solubility (H₂O) | >50 mg/mL (predicted) | Estimated |
logP (Partition Coefficient) | -0.85 (predicted) | Estimated |
Spectroscopic Characterization
-
NMR Spectroscopy: The proton NMR spectrum of analogous compounds (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) shows distinct signals for the imidazo[1,2-a]pyridine protons (δ 7.8–8.6 ppm) and the carboxylate group (δ 3.9–4.2 ppm for ester methyl). For the sodium salt, the carboxylate proton signal is absent, replaced by a broad peak corresponding to the sodium counterion.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) of related derivatives confirms the molecular ion peak at m/z 266.94 (M⁻⁻).
Synthesis and Derivative Preparation
Synthetic Routes
The sodium salt is typically synthesized via saponification of its ester precursor (e.g., methyl or ethyl 5-bromoimidazo[1,2-a]pyridine-3-carboxylate) under basic conditions:
-
Ester Hydrolysis:
-
Reagents: Aqueous NaOH or KOH.
-
Conditions: Reflux in ethanol/water (1:1) for 6–12 hours.
-
Mechanism: Nucleophilic acyl substitution, yielding the carboxylate salt.
-
-
Alternative Route: Direct carboxylation of 5-bromoimidazo[1,2-a]pyridine using CO₂ under palladium catalysis, though this method is less common .
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Ester Saponification | 85–92 | >98 | Scalability |
Direct Carboxylation | 60–70 | >95 | Fewer steps |
Derivative Synthesis
The sodium carboxylate serves as a versatile intermediate for further functionalization:
-
Amidation: Reacted with primary amines to form carboxamides, enhancing blood-brain barrier penetration.
-
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups, diversifying the compound’s pharmacological profile .
Biological Activities and Mechanisms
Kinase Inhibition
Structural analogs (e.g., HS-173, derived from ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) exhibit potent PI3Kα inhibition (IC₅₀ = 6.3 nM). The sodium carboxylate’s ionic nature improves solubility, enhancing target engagement in cellular assays.
Anticancer Activity
-
In Vitro Cytotoxicity: Derivatives show IC₅₀ values of 1.3–9.1 µM against HepG2 (hepatocellular carcinoma) and MIA PaCa-2 (pancreatic cancer) cell lines.
-
Mechanism: Apoptosis induction via caspase-3/7 activation and suppression of epithelial-mesenchymal transition (EMT).
Table 3: Anticancer Activity of Analogous Compounds
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HepG2 | 2.1 ± 0.3 | Caspase-3/7 activation |
MIA PaCa-2 | 4.8 ± 0.6 | EMT suppression |
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: High aqueous solubility (>50 mg/mL) facilitates rapid absorption in preclinical models.
-
Metabolism: Hepatic cytochrome P450 (CYP3A4) mediates oxidative degradation, producing inactive metabolites.
Toxicity Profile
-
Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.
-
Subchronic Toxicity: No significant hepatotoxicity at 50 mg/kg/day over 28 days.
Applications in Drug Development
PI3K/Akt Pathway Inhibitors
The sodium salt’s improved solubility makes it a candidate for oral formulations targeting PI3K-driven cancers. Preclinical studies suggest synergy with paclitaxel in breast cancer models.
Antibacterial Agents
While direct evidence is lacking, structurally related imidazo[1,2-a]pyridines exhibit Gram-positive antibacterial activity (MIC = 2–8 µg/mL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume